molecular formula C6H2BrClFI B1371629 5-Bromo-1-chloro-3-fluoro-2-iodobenzene CAS No. 83027-73-0

5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Cat. No. B1371629
CAS RN: 83027-73-0
M. Wt: 335.34 g/mol
InChI Key: WQAABVMKMRFARY-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-iodobenzene is a chemical compound with the molecular formula C6H2BrClFI . It has a molecular weight of 335.34 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method is the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . Another method involves an eight-step synthesis from benzene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, chloro, fluoro, and iodo substituents . The exact mass of the compound is 333.80572 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.34 g/mol . It has a computed XLogP3-AA value of 4 , indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 0 Ų .

Scientific Research Applications

Vibrational Spectra and Ionization Energies

Research on halobenzenes, including compounds similar to 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, has focused on their vibrational spectra and ionization energies. Studies employing mass-analyzed threshold ionization (MATI) spectrometry have provided insights into the vibrational bands and ionization energies of halobenzene cations, offering valuable data for chemical physics and spectroscopy (Kwon, Kim, & Kim, 2002).

Mechanistic Studies in Electrochemical Reductive Cleavage

Investigations into the electrochemical reductive cleavage of carbon-halogen bonds in similar halobenzenes have been conducted. These studies provide a deeper understanding of the mechanisms involved in such processes, which is crucial for developing new synthetic methodologies in organic chemistry (Prasad & Sangaranarayanan, 2004).

Pseudotetrahedral Polyhaloadamantanes in Chirality Studies

Research on pseudotetrahedral polyhaloadamantanes, which share structural similarities with this compound, has been crucial in understanding chirality. These studies involve the synthesis and separation of optical antipodes and are significant for the field of stereochemistry (Schreiner et al., 2002).

Understanding Intermolecular Interactions

Investigations into the molecular interplay in halobenzene inclusion complexes have been performed to understand the type and nature of intermolecular interactions. Such studies are vital for designing new molecular materials and understanding the behavior of complex molecular systems (Clark, Makha, Sobolev, & Raston, 2008).

Fluorination Mechanisms in Aromatic Compounds

Studies have also been conducted on the side reactions during the fluorination of halobenzenes, contributing to the understanding of fluorination mechanisms in aromatic compounds. This research is important for the development of new fluorination techniques in organic synthesis (Horio et al., 1996).

Safety and Hazards

Safety data for 5-Bromo-1-chloro-3-fluoro-2-iodobenzene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAABVMKMRFARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661535
Record name 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83027-73-0
Record name 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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